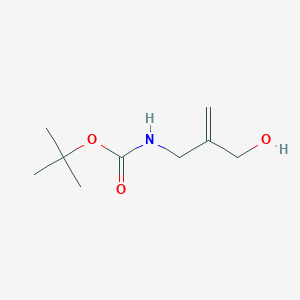amine hydrochloride](/img/structure/B13556620.png)
[2-(4-Chlorophenyl)-2-methoxyethyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methoxyethyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride typically involves a multi-step process. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a methoxyethyl group through an etherification reaction. The final step involves the formation of the methylamine hydrochloride salt. Reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the efficiency and safety of the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated or demethoxylated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated or demethoxylated amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In the medical field, 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxyethyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-2-methoxyethylamine hydrochloride: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-2-methoxyethylamine hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Properties
Molecular Formula |
C10H15Cl2NO |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-methoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-12-7-10(13-2)8-3-5-9(11)6-4-8;/h3-6,10,12H,7H2,1-2H3;1H |
InChI Key |
UZKOGCLFYPLWTB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)

![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)

![[1-(3-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13556624.png)
